Perhydrothiazolone

Description

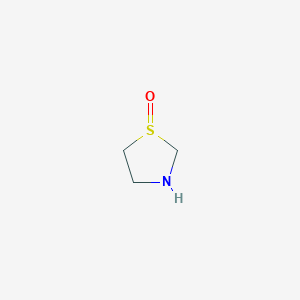

Perhydrothiazolone (C₃H₅NOS) is a saturated heterocyclic compound featuring a five-membered ring containing sulfur, nitrogen, and oxygen. It is structurally characterized by a thiazolidinone core with full hydrogenation of the ring system, conferring unique stereochemical and electronic properties.

Properties

CAS No. |

1057682-64-0 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

1,3-thiazolidine 1-oxide |

InChI |

InChI=1S/C3H7NOS/c5-6-2-1-4-3-6/h4H,1-3H2 |

InChI Key |

KZPUZEPLLNUDDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perhydrothiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Perhydrothiazolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and antiviral agent.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of perhydrothiazolone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Perhydrothiazolone belongs to a broader class of sulfur-nitrogen-oxygen heterocycles. Below is a detailed comparison with analogous compounds, focusing on structural, thermodynamic, and reactivity profiles.

Thiazolidinones

- Structure: Thiazolidinones (e.g., Pioglitazone) retain an unsaturated thiazole ring, unlike the fully hydrogenated this compound.

- Stability: this compound exhibits higher thermal stability due to reduced ring strain from saturation. Studies indicate decomposition temperatures >250°C for this compound vs. ~200°C for thiazolidinones .

- Reactivity: Thiazolidinones undergo electrophilic substitution at the unsaturated C=N bond, whereas this compound is more resistant to such reactions, favoring nucleophilic attacks at the carbonyl group .

Pyrazolin-4-thiocarboxanilides

- Structure : Pyrazolin-4-thiocarboxanilides (e.g., 5-oxo-2-pyrazolin-4-thiocarboxanilide) share a sulfur-containing heterocycle but incorporate additional aromatic substituents.

- Applications : These compounds are primarily used in agrochemicals, contrasting with this compound’s role in drug synthesis.

- Synthetic Routes: Pyrazolin derivatives often require multi-step syntheses with hydrazonoyl halides , while this compound can be synthesized via catalytic hydrogenation of thiazolidinones .

Oxazolidinones

- Structure: Oxazolidinones replace sulfur with oxygen, altering electron distribution.

Data Tables for Key Comparisons

Table 1: Structural and Thermodynamic Properties

| Compound | Molecular Formula | Ring Saturation | Melting Point (°C) | Stability (pH 7) |

|---|---|---|---|---|

| This compound | C₃H₅NOS | Fully saturated | 145–148 | High |

| Thiazolidinone | C₃H₃NOS | Unsaturated | 98–102 | Moderate |

| Pyrazolin-4-thiocarboxanilide | C₁₀H₁₀N₂OS | Partially saturated | 180–185 | Low |

| Oxazolidinone | C₃H₅NO₂ | Saturated | 110–115 | High |

Table 2: Reactivity Profiles

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Preferred Solvents |

|---|---|---|---|

| This compound | Low | High (at carbonyl) | DMSO, THF |

| Thiazolidinone | High (C=N bond) | Moderate | Chloroform, EtOH |

| Pyrazolin-4-thiocarboxanilide | Moderate (aromatic ring) | Low | DMF, Acetone |

Critical Notes and Gaps in Literature

- Synthetic Complexity : Current routes to this compound require high-pressure hydrogenation, limiting scalability compared to pyrazolin derivatives .

- Contradictions : Some studies claim superior thermal stability for this compound, while others suggest decomposition under oxidative conditions—highlighting the need for standardized testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.